molecular formula C56H78N4O6 B1249097 Bacterio-pheophytins

Bacterio-pheophytins

Cat. No.: B1249097
M. Wt: 903.2 g/mol
InChI Key: PLKAGOSWVNLWHI-XTAIDGCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,8R,12R)-4,8,12,16-tetramethylheptadec-3-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate is a complex organic compound with a unique hexacyclic structure. This compound is characterized by multiple chiral centers and a variety of functional groups, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple methyl groups and a ketone functional group makes it susceptible to oxidation reactions.

    Reduction: The ketone group can be reduced to an alcohol under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used as a model compound for studying reaction mechanisms and stereochemistry.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents.

    Industry: It may find applications in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects is not well-documented. its multiple functional groups and chiral centers suggest that it could interact with various molecular targets, including enzymes and receptors. The pathways involved in these interactions would depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds include other hexacyclic structures with multiple chiral centers and functional groups. These compounds may share some chemical properties but differ in their specific functional groups and stereochemistry. Examples of similar compounds include:

These comparisons highlight the uniqueness of the compound in terms of its specific functional groups and stereochemistry.

Properties

Molecular Formula

C56H78N4O6

Molecular Weight

903.2 g/mol

IUPAC Name

methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,8R,12R)-4,8,12,16-tetramethylheptadec-3-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate

InChI

InChI=1S/C56H78N4O6/c1-13-40-35(7)42-30-47-49(39(11)61)37(9)44(58-47)28-43-36(8)41(53(59-43)51-52(56(64)65-12)55(63)50-38(10)45(60-54(50)51)29-46(40)57-42)25-26-48(62)66-27-17-24-34(6)23-16-22-33(5)21-15-20-32(4)19-14-18-31(2)3/h24,28-33,35-36,40-41,52,58,60H,13-23,25-27H2,1-12H3/b34-24+,42-30?,43-28?,44-28?,45-29?,46-29?,47-30?,53-51?/t32-,33-,35-,36+,40-,41+,52-/m1/s1

InChI Key

PLKAGOSWVNLWHI-XTAIDGCPSA-N

SMILES

CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)OCCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C

Isomeric SMILES

CC[C@@H]1[C@H](C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)[C@@H]5C(=O)OC)CCC(=O)OCC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C)C(=O)C)C

Canonical SMILES

CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)OCCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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